2,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide
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Overview
Description
2,5-Dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with dimethyl groups and a carboxamide group, linked to a 1,2,4-oxadiazole ring, which is further connected to a dihydropyridinone moiety. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the dihydropyridinone moiety: This step often involves the condensation of an appropriate aldehyde with an amine, followed by cyclization and oxidation.
Coupling of the furan ring: The furan ring, substituted with dimethyl groups, is then coupled with the oxadiazole and dihydropyridinone intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridinone moiety, potentially forming pyridine derivatives.
Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl groups, leading to various reduced forms of the compound.
Substitution: The furan ring and the oxadiazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its structural complexity and potential biological activity.
Medicine
The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities, given the presence of bioactive moieties like the oxadiazole and dihydropyridinone rings.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzymes or disrupting protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran-3-carboxamide: Lacks the oxadiazole and dihydropyridinone moieties, making it less complex and potentially less bioactive.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in other substituents, affecting their chemical and biological properties.
Dihydropyridinone derivatives: These compounds contain the dihydropyridinone moiety but lack the furan and oxadiazole rings, leading to different reactivity and applications.
Uniqueness
The uniqueness of 2,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide lies in its combination of multiple bioactive moieties within a single molecule, potentially offering a wide range of chemical reactivity and biological activities.
Properties
IUPAC Name |
2,5-dimethyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-8-6-11(9(2)22-8)15(21)17-7-12-18-13(19-23-12)10-4-3-5-16-14(10)20/h3-6H,7H2,1-2H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPDUTBBXYYHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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